molecular formula C33H53O2P B12888146 Di-tert-butyl(2',4',6'-triisopropyl-4,5-dimethoxy-3,6-dimethyl-[1,1'-biphenyl]-2-yl)phosphine

Di-tert-butyl(2',4',6'-triisopropyl-4,5-dimethoxy-3,6-dimethyl-[1,1'-biphenyl]-2-yl)phosphine

Cat. No.: B12888146
M. Wt: 512.7 g/mol
InChI Key: TXHWHBQNFXTQTH-UHFFFAOYSA-N
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Description

Di-tert-butyl(2’,4’,6’-triisopropyl-4,5-dimethoxy-3,6-dimethyl-[1,1’-biphenyl]-2-yl)phosphine is a complex organophosphorus compound. It is known for its application as a ligand in various catalytic processes, particularly in cross-coupling reactions. The compound’s structure features a biphenyl core with multiple substituents, including tert-butyl, isopropyl, and methoxy groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di-tert-butyl(2’,4’,6’-triisopropyl-4,5-dimethoxy-3,6-dimethyl-[1,1’-biphenyl]-2-yl)phosphine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl(2’,4’,6’-triisopropyl-4,5-dimethoxy-3,6-dimethyl-[1,1’-biphenyl]-2-yl)phosphine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Substitution: Conditions vary depending on the substituent being introduced or replaced.

    Cross-Coupling: Palladium catalysts, base (e.g., potassium carbonate), and solvents like toluene or DMF are commonly used.

Major Products

    Phosphine Oxides: From oxidation reactions.

    Substituted Biphenyls: From substitution reactions.

    Coupled Products: From cross-coupling reactions, forming new C-C or C-N bonds.

Scientific Research Applications

Di-tert-butyl(2’,4’,6’-triisopropyl-4,5-dimethoxy-3,6-dimethyl-[1,1’-biphenyl]-2-yl)phosphine has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its role as a ligand in catalytic processes. It coordinates with metal centers, such as palladium, to form active catalytic species. These species facilitate various reactions by stabilizing transition states and intermediates, thereby lowering activation energies and increasing reaction rates .

Comparison with Similar Compounds

Similar Compounds

  • Tetramethyl di-tBuXPhos
  • Tetramethyl tBuXPhos
  • tBuXPhos

Uniqueness

Di-tert-butyl(2’,4’,6’-triisopropyl-4,5-dimethoxy-3,6-dimethyl-[1,1’-biphenyl]-2-yl)phosphine is unique due to its specific combination of substituents, which provide a balance of steric hindrance and electronic properties. This makes it particularly effective in certain catalytic applications compared to other similar compounds .

Properties

Molecular Formula

C33H53O2P

Molecular Weight

512.7 g/mol

IUPAC Name

ditert-butyl-[3,4-dimethoxy-2,5-dimethyl-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane

InChI

InChI=1S/C33H53O2P/c1-19(2)24-17-25(20(3)4)28(26(18-24)21(5)6)27-22(7)29(34-15)30(35-16)23(8)31(27)36(32(9,10)11)33(12,13)14/h17-21H,1-16H3

InChI Key

TXHWHBQNFXTQTH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1OC)OC)C)P(C(C)(C)C)C(C)(C)C)C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C

Origin of Product

United States

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